Cas no 875770-34-6 (Biotin-PEG3-azide)

Biotin-PEG3-azide structure
Biotin-PEG3-azide structure
Nome do Produto:Biotin-PEG3-azide
N.o CAS:875770-34-6
MF:C18H32N6O5S
MW:444.548882484436
MDL:MFCD20134145
CID:2090082
PubChem ID:172088926

Biotin-PEG3-azide Propriedades químicas e físicas

Nomes e Identificadores

    • (+)-Biotin-PEG4-azide
    • N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]biotinamide
    • 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide
    • Biotin-PEG3-Azide
    • (+)-Biotin-PEG<SUB>4<
    • SUB>-azide
    • N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]hexahydro-2-oxo-(3aS,4S,6aR)- 1H-thieno[3,4-d ]imidazole-4-pentanamide
    • 生物素-三聚乙二醇-叠氮,生物素-PEG3-叠氮
    • (3aS,4S,6aR)-N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide (ACI)
    • Azide-PEG3-biotin
    • N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
    • Biotin-TEG Azide
    • ZWFOOMQCYIGZBE-ZOBUZTSGSA-N
    • MFCD20134145
    • Azido-PEG3-biotin conjugate
    • HY-130143
    • N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
    • 1859110-99-8
    • (+)-Biotin-PEG3-CH2CH2-azide
    • AS-56558
    • B6265
    • Biotin-PEG4-N3
    • AC8928
    • AKOS030213693
    • Biotin-PEG3-N3
    • SCHEMBL13736126
    • 5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)pentanamide
    • 875770-34-6
    • BDBM50212218
    • Azide-PEG3-biotin; N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide; (3aS,4S,6aR)-N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
    • DA-71509
    • CS-0105250
    • BP-20701
    • C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
    • CHEMBL3974081
    • Biotin-PEG3-Azide (2mg*5)
    • Biotin-PEG3-CH2CH2N3
    • A2523
    • Azide-PEG3-biotin conjugate
    • (+)-Biotin-PEG3-CH2CH2N3
    • Biotin-PEG3-azide
    • MDL: MFCD20134145
    • Inchi: 1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1
    • Chave InChI: ZWFOOMQCYIGZBE-ZOBUZTSGSA-N
    • SMILES: C([C@@H]1SC[C@@H]2NC(N[C@H]12)=O)CCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Propriedades Computadas

  • Massa Exacta: 444.21500
  • Massa monoisotópica: 444.21548932 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 18
  • Complexidade: 577
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 444.6
  • Superfície polar topológica: 138Ų
  • XLogP3: 0.5

Propriedades Experimentais

  • Ponto de Fusão: 107.0 to 112.0 deg-C
  • Coeficiente de partição da água: Solubile in DMSO, DMF and water.
  • PSA: 179.95000
  • LogP: 1.45036

Biotin-PEG3-azide Informações de segurança

  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Condição de armazenamento:<0°C

Biotin-PEG3-azide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BAI LING WEI Technology Co., Ltd.
B391600-100mg
Biotin-TEG Azide
875770-34-6
100mg
¥ 4550 2022-04-26
BAI LING WEI Technology Co., Ltd.
B391600-1000mg
Biotin-TEG Azide
875770-34-6
1g
¥ 36610 2022-04-26
TRC
B391600-25mg
Biotin-TEG Azide
875770-34-6
25mg
$ 121.00 2023-04-18
TRC
B391600-50mg
Biotin-TEG Azide
875770-34-6
50mg
$ 219.00 2023-04-18
Chemenu
CM339517-50mg
Biotin-PEG3-azide
875770-34-6 95%+
50mg
$833 2022-09-28
TRC
B391600-1g
Biotin-TEG Azide
875770-34-6
1g
$ 3003.00 2023-04-18
abcr
AB350542-250 mg
Azido-PEG3-biotin conjugate, 95%; .
875770-34-6 95%
250 mg
€270.00 2023-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY1673-1G
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide
875770-34-6 95%
1g
¥ 1,867.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1175890-10g
Biotin-PEG3-azide
875770-34-6 97%
10g
¥9169.00 2024-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B850196-5mg
Biotin-PEG3-N3
875770-34-6 95%
5mg
¥119.00 2022-09-29

Biotin-PEG3-azide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  24 h, 0 °C → rt
Referência
Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation
Zong, Guanghui ; et al, Journal of the American Chemical Society, 2019, 141(21), 8450-8461

Método de produção 2

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  18 h, rt
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  18 h, rt
Referência
Chiral Quantum Metamaterial for Hypersensitive Biomolecule Detection
Hajji, Maryam; et al, ACS Nano, 2021, 15(12), 19905-19916

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Solvents: Water ;  rt
Referência
Design, synthesis and biological evaluation of photoaffinity probes of antiangiogenic homoisoflavonoids
Lee, Bit; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(17), 4277-4281

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 0.5 h, 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium azide Solvents: Acetone ,  Water ;  16 h, 70 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Water ;  16 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
3.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  16 h, rt
3.2 Solvents: Dimethylformamide ;  overnight, rt
Referência
The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461
Amarasiri, Madushani; et al, Australian Journal of Chemistry, 2021, 74(7), 540-556

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Chloroform ;  14 h, rt
Referência
Identification of Cross-Linked Peptides after Click-Based Enrichment Using Sequential Collision-Induced Dissociation and Electron Transfer Dissociation Tandem Mass Spectrometry
Chowdhury, Saiful M.; et al, Analytical Chemistry (Washington, 2009, 81(13), 5524-5532

Método de produção 6

Condições de reacção
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  0 °C; 0.5 h, 0 °C; 24 h, rt
Referência
An Activity-Based Protein Profiling Probe for the Nicotinic Acetylcholine Receptor
Tantama, Mathew; et al, Journal of the American Chemical Society, 2008, 130(47), 15766-15767

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 100 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Toluene ,  Water ;  0 °C → rt; 18 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  18 h, rt
Referência
Chiral Quantum Metamaterial for Hypersensitive Biomolecule Detection
Hajji, Maryam; et al, ACS Nano, 2021, 15(12), 19905-19916

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  15 min, rt
1.2 12 h, rt
Referência
Activity-Based Proteome Profiling of Potential Cellular Targets of Orlistat - An FDA-Approved Drug with Anti-Tumor Activities
Yang, Peng-Yu; et al, Journal of the American Chemical Society, 2010, 132(2), 656-666

Método de produção 9

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ,  Acetonitrile ;  12 h, rt
Referência
Chemical Synthesis of Mono- and Bis-Labeled Pre-MicroRNAs
Pradere, Ugo; et al, Angewandte Chemie, 2013, 52(46), 12028-12032

Método de produção 10

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  overnight, rt
Referência
Covalent Cell Surface Functionalization of Human Fetal Osteoblasts for Tissue Engineering
Borcard, Francoise; et al, Bioconjugate Chemistry, 2011, 22(7), 1422-1432

Método de produção 11

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  12 h, rt
Referência
Cooperative, Heparan Sulfate-Dependent Cellular Uptake of Dimeric Guanidinoglycosides
Dix, Andrew V.; et al, ChemBioChem, 2010, 11(16), 2302-2310

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Water
Referência
Total Synthesis and Biological Evaluation of Tyroscherin
Tae, Hyun Seop; et al, Organic Letters, 2010, 12(19), 4308-4311

Método de produção 13

Condições de reacção
1.1 Reagents: Triethylamine ,  Trifluoromethanesulfonyl azide ,  Copper sulfate Solvents: Methanol ,  Dichloromethane ,  Water ;  30 min, 0 °C; 2 d, 0 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
A Click Chemistry Mediated in Vivo Activity Probe for Dimethylarginine Dimethylaminohydrolase
Wang, Yun; et al, Journal of the American Chemical Society, 2009, 131(42), 15096-15097

Método de produção 14

Condições de reacção
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran ;  45 min, 0 °C; 30 min, 0 °C; 6 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, 0 °C
1.3 Reagents: Sodium azide ;  0 °C; 0 °C → rt; overnight, reflux
2.1 Reagents: Triphenylphosphine ,  Phosphoric acid Solvents: Diethyl ether ,  Water ;  1 h, rt; overnight, rt
3.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  rt
3.2 Solvents: Dimethylformamide ;  overnight, rt
Referência
A Tripod Molecular Tip for Single Molecule Ligand-Receptor Force Spectroscopy by AFM
Drew, Michael E.; et al, Langmuir, 2010, 26(10), 7117-7125

Método de produção 15

Condições de reacção
1.1 Reagents: Thionyl chloride ;  1 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 min, rt
2.2 Solvents: Tetrahydrofuran ;  20 min, rt
Referência
Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile
Boskovic, Zarko V.; et al, ACS Chemical Biology, 2016, 11(7), 1844-1851

Método de produção 16

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 100 °C
3.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Toluene ,  Water ;  0 °C → rt; 18 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
4.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  18 h, rt
Referência
Chiral Quantum Metamaterial for Hypersensitive Biomolecule Detection
Hajji, Maryam; et al, ACS Nano, 2021, 15(12), 19905-19916

Método de produção 17

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  20 min, rt
Referência
Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile
Boskovic, Zarko V.; et al, ACS Chemical Biology, 2016, 11(7), 1844-1851

Método de produção 18

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Water ;  16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
2.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  16 h, rt
2.2 Solvents: Dimethylformamide ;  overnight, rt
Referência
The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461
Amarasiri, Madushani; et al, Australian Journal of Chemistry, 2021, 74(7), 540-556

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  4 h, 60 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Water ;  12 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  12 h, rt
Referência
Cooperative, Heparan Sulfate-Dependent Cellular Uptake of Dimeric Guanidinoglycosides
Dix, Andrew V.; et al, ChemBioChem, 2010, 11(16), 2302-2310

Método de produção 20

Condições de reacção
1.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  16 h, rt
1.2 Solvents: Dimethylformamide ;  overnight, rt
Referência
The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461
Amarasiri, Madushani; et al, Australian Journal of Chemistry, 2021, 74(7), 540-556

Método de produção 21

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Toluene ,  Water ;  0 °C → rt; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  18 h, rt
Referência
Chiral Quantum Metamaterial for Hypersensitive Biomolecule Detection
Hajji, Maryam; et al, ACS Nano, 2021, 15(12), 19905-19916

Método de produção 22

Condições de reacção
1.1 Reagents: Tosyl chloride ,  Pyridine ,  4-(Dimethylamino)pyridine Solvents: Pyridine
1.2 Reagents: Sodium azide Solvents: Dimethylformamide
1.3 Reagents: Triphenylphosphine ,  Phosphoric acid ,  Water Solvents: Diethyl ether ,  Water
1.4 Reagents: Potassium hydroxide
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  15 min, rt
2.2 12 h, rt
Referência
Activity-Based Proteome Profiling of Potential Cellular Targets of Orlistat - An FDA-Approved Drug with Anti-Tumor Activities
Yang, Peng-Yu; et al, Journal of the American Chemical Society, 2010, 132(2), 656-666

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Amadis Chemical Company Limited
(CAS:875770-34-6)Biotin-PEG3-azide
A944554
Pureza:99%
Quantidade:1.0g
Preço ($):234.0